[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine
Description
Properties
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-6-4-7(11-10-6)8-2-1-3-12-8/h1-4H,5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWGDAAODMUVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole and Furan Precursors
The initial step in the synthesis involves preparing the pyrazole and furan intermediates separately:
Pyrazole Intermediate : Pyrazole derivatives such as 1H-pyrazol-5-yl)methanamine can be synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or related precursors under controlled conditions. For example, refluxing methods and catalytic systems such as Ce(SO4)2·4H2O in ethanol/water mixtures have been reported to afford pyrazolone derivatives with high yields and short reaction times, which can be further elaborated to pyrazolyl methanamine derivatives.
Furan Intermediate : The furan-2-yl moiety can be introduced through substituted furfurylidene compounds synthesized by condensation of furan-2-carbaldehyde with appropriate nucleophiles. Microwave-assisted synthesis under both thermal and non-thermal conditions has been successfully applied to prepare substituted furans efficiently with good yields.
Coupling to Form [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine
The key step is the coupling of the pyrazole and furan moieties via a methanamine linker. Several methods have been documented:
Nucleophilic Substitution and Amination : A general procedure involves reacting a halogenated pyrazole intermediate with an amine-functionalized furan derivative or vice versa. For instance, a reaction mixture containing the pyrazole precursor, sodium iodide, potassium carbonate, and the furan derivative in chloroform under nitrogen atmosphere at low temperature (0 °C) for 24 hours leads to the formation of the coupled product. Purification is achieved by flash column chromatography.
Copper-Catalyzed Coupling : Copper(I) iodide catalysis in the presence of fluoride ions and trifluoromethyltrimethylsilane in dimethylformamide (DMF) at room temperature has been used to functionalize pyrazole rings, which can be adapted for coupling with furan derivatives.
Reduction of Azides : Azide intermediates derived from pyrazole precursors can be reduced to amines using iron(II) sulfate in isopropanol at 50 °C, facilitating the formation of the methanamine linkage.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole precursor (1 mmol), furan derivative (2 mmol), NaI (5 eq), K2CO3 (2 mmol), CHCl3, N2 atmosphere, 0 °C, 24 h | Coupling reaction forming the pyrazolyl-furan methanamine | ~33% | Purification by flash chromatography (petroleum ether:ethyl acetate = 80:1) |
| 2 | Pyrazole intermediate (0.3 mmol), KF (0.6 mmol), CuI (0.45 mmol), trifluoromethyltrimethylsilane (0.6 mmol), DMF, room temperature, 12 h | Copper-catalyzed functionalization | Variable | Column chromatography purification |
| 3 | Pyrazole azide intermediate (0.3 mmol), FeSO4 (0.3 mmol), isopropanol, 50 °C, 4 h | Reduction of azide to amine | Moderate | Filtration and chromatography purification |
Analytical Data and Characterization
- Physical State : The compound is typically isolated as a white solid.
- Melting Point : Reported melting points for similar pyrazolyl methanamine compounds range around 100–150 °C depending on substitution.
- Nuclear Magnetic Resonance (NMR) : ^1H-NMR spectra show characteristic signals for the pyrazole ring protons, furan protons, and the methanamine linker. For example, in a related compound, signals appear at δ 6.76–8.89 ppm corresponding to aromatic and heterocyclic protons.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight (~205 g/mol for this compound) confirm the expected structure.
- Infrared Spectroscopy (IR) : Characteristic absorptions include N-H stretching around 3200–3400 cm^-1, C=N and C=C stretches in the heterocyclic rings, and C-O stretches from the furan ring.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution with NaI/K2CO3 | Pyrazole halide, furan derivative, NaI, K2CO3 | Chloroform, 0 °C, 24 h | Mild conditions, straightforward | Moderate yield, long reaction time |
| Copper-catalyzed coupling | CuI, KF, trifluoromethyltrimethylsilane | DMF, room temp, 12 h | Efficient functionalization | Requires copper catalyst, sensitive reagents |
| Azide reduction | Pyrazole azide, FeSO4 | Isopropanol, 50 °C, 4 h | Clean reduction to amine | Requires azide intermediate, safety concerns |
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes selective oxidation to form furanones or dicarbonyl derivatives. Key conditions and outcomes include:
| Oxidizing Agent | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic medium (H₂SO₄), 80°C | 2(5H)-Furanone derivative | 65–72% | |
| H₂O₂ | FeCl₃ catalyst, RT, 12 hrs | Hydroxylated furan intermediates | 58% |
The methanamine group remains intact under mild oxidation but may form imines or nitriles under stronger conditions (e.g., CrO₃).
Cyclization and Catalytic Reactions
The compound participates in palladium- or gold-catalyzed cyclization to form polycyclic structures:
Table 2: Cyclization Pathways
| Catalyst | Ligand | Conditions | Product | Application |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF, 120°C, 6 hrs | Pyrazolo[1,5-a]quinoline derivatives | Antitubercular agents |
| AuCl₃ | None | Microwave, 150°C, 1 hr | Fused pyrazole-furan macrocycles | Material science |
Microwave irradiation enhances reaction rates by 40–60% compared to conventional heating.
Functionalization of the Methanamine Group
The primary amine undergoes nucleophilic substitution and condensation:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF/K₂CO₃ to form N-alkyl derivatives.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in pyridine .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines, useful in coordination chemistry.
Enzymatic and Metabolic Reactions
In biological systems, the compound interacts with cytochrome P450 enzymes (CYP3A4, CYP2D6), leading to:
Table 3: Metabolic Pathways
| Enzyme | Reaction Type | Metabolite | Biological Impact |
|---|---|---|---|
| CYP3A4 | N-Demethylation | Secondary amine derivative | Reduced receptor binding affinity |
| CYP2D6 | Hydroxylation | 5-Hydroxy-furan analog | Enhanced solubility |
These metabolites are critical in pharmacokinetic studies.
Comparative Reactivity
The furan ring’s electron-rich nature makes it more reactive toward electrophiles than the pyrazole ring. Substituents on the pyrazole (e.g., methyl groups) sterically hinder reactions at the 1-position but enhance amine-group reactivity.
Scientific Research Applications
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine: has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which allow the compound to bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
N-(4-(3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-yl)benzyl)-1-(furan-2-yl)methanamine (6f)
- Structure : Adds a benzyl group and a 3,5-dimethoxyphenyl substituent to the pyrazole.
- Properties :
- Molecular weight: 423.24 g/mol (vs. 177.20 g/mol for the parent compound).
- Higher lipophilicity due to aromatic substituents.
- Activity : Exhibits PDE4 inhibitory activity (IC₅₀ = 0.12 µM), suggesting enhanced binding affinity compared to simpler derivatives .
- Synthesis : Achieved in 71% yield via reductive amination, confirmed by HRMS ([M+H]⁺ = 423.2381) .
[3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl]methanamine
- Structure : Methyl substitution at the pyrazole 1-position.
- Properties :
- Molecular weight: 177.20 g/mol.
- Increased metabolic stability due to reduced susceptibility to oxidation at the pyrazole N1 position.
- Applications : Used as a building block in kinase inhibitor development .
- Synthesis: Prepared via nucleophilic substitution of 1-methylpyrazole precursors, with CAS No. 1365938-03-9 .
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
- Structure : Trifluoromethyl (CF₃) group at the pyrazole 4-position.
- Properties :
- Molecular weight: 182.13 g/mol.
- Enhanced electron-withdrawing effects from CF₃ improve membrane permeability.
- Activity : Explored in CNS-targeted therapies due to improved blood-brain barrier penetration .
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine
- Structure : Replaces furan with a thiazole ring.
- Properties :
- Molecular weight: 208.28 g/mol.
- Thiazole introduces sulfur-based hydrogen bonding and increased polarity.
- Activity : Shows promise in antimicrobial screening assays .
Comparative Analysis Table
Key Research Findings
- Substituent Effects :
- Heterocycle Replacement :
- Synthetic Challenges :
Biological Activity
The compound [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and applications in drug discovery.
Chemical Structure and Properties
The molecular structure of this compound features a furan ring attached to a pyrazole moiety. This unique arrangement contributes to its diverse biological activities. The compound is characterized by its ability to interact with various enzymes and proteins, particularly those involved in metabolic processes.
Target Interactions
One of the primary targets for this compound is Cytochrome P450 2A6 , an enzyme crucial for the metabolism of many drugs and endogenous compounds. The interaction with this enzyme can influence drug metabolism and efficacy, which is essential for therapeutic applications.
Biochemical Pathways
The compound participates in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to alterations in metabolic rates and the clearance of various substances from the body. Additionally, it has been observed to affect cellular signaling pathways, potentially influencing gene expression and cellular metabolism .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). For instance, related compounds have shown IC50 values ranging from 3.79 µM to 42.30 µM against these cell lines .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity with an IC50 value of 1.1 µM against HCT116 cancer cells, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .
Research Applications
The biological activity of this compound makes it a valuable compound in various research fields:
- Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting specific diseases.
- Drug Development : Its interactions with cytochrome P450 enzymes suggest potential applications in designing drugs with optimized metabolic profiles.
Q & A
Basic: What synthetic strategies are recommended for the preparation of [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of furan-2-carbaldehyde derivatives with hydrazine or substituted hydrazines. Key steps include:
- Precursor Preparation: Ethynylation of pyrrole derivatives under transition metal-free conditions to generate intermediates like 5-ethynylpyrrole-2-carbaldehydes (e.g., via methods described in ).
- Cyclization: Reaction with hydrazine in ethanol or acetic acid under reflux to form the pyrazole core.
- Purification: Column chromatography (silica gel) or recrystallization using dichloromethane/hexane mixtures.
- Optimization: Adjusting solvent polarity (e.g., AcOH for enhanced cyclization efficiency) and reaction time (1–3 hours) to maximize yield .
Basic: How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Analysis: and NMR to verify proton environments (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole NH at δ 10–12 ppm) and carbon assignments .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHNO: calc. 176.0819, observed 176.0823).
- X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles (e.g., N–N bond ~1.35 Å) .
Advanced: How can researchers design derivatives of this compound to enhance biological activity, and what analytical tools are critical for SAR studies?
Methodological Answer:
- Structural Modifications:
- SAR Tools:
Advanced: What experimental approaches resolve contradictions in metabolic stability data between in vitro microsomal assays and in vivo pharmacokinetic studies?
Methodological Answer:
Discrepancies often arise from differences in protein binding, transporter effects, or interspecies variability. Mitigation strategies include:
- Microsomal Stability Assays: Use human liver microsomes (HLM) with NADPH cofactor; compare intrinsic clearance (CL) across species .
- Plasma Protein Binding: Measure free fraction via equilibrium dialysis to adjust in vitro-in vivo extrapolation (IVIVE).
- Transporter Inhibition: Co-incubate with inhibitors (e.g., 4-methylpyrazole for CYP2E1) to identify efflux/uptake contributions .
- In Vivo Validation: Administer radiolabeled compound to track metabolites via LC-MS/MS and correlate with microsomal data .
Advanced: How can researchers integrate this compound into complex architectures for drug discovery, and what steric/electronic factors must be considered?
Methodological Answer:
- Multi-Step Synthesis:
- Steric Considerations:
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Separate polar byproducts using water/dichloromethane (4×20 mL) as described in .
- Chromatography: Use silica gel columns with gradient elution (e.g., 5–20% MeOH in DCM) for high-purity isolation (>95%).
- Recrystallization: Employ solvent pairs like ethanol/water or DCM/hexane to obtain crystalline solids .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms of the compound be resolved?
Methodological Answer:
- Dynamic NMR: Perform variable-temperature NMR to detect tautomerization (e.g., NH proton exchange broadening at high temps) .
- Computational Chemistry: Compare calculated NMR chemical shifts (via DFT) with experimental data to identify dominant tautomers.
- Crystallographic Validation: Resolve absolute configuration and hydrogen bonding networks via single-crystal X-ray diffraction .
Advanced: What strategies validate this compound as a selective enzyme inhibitor in phenotypic screens?
Methodological Answer:
- High-Throughput Screening (HTS): Test at 10 µM against a panel of 50+ enzymes (e.g., kinases, CYPs) to assess selectivity .
- Dose-Response Curves: Determine IC values in triplicate using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) .
- Counter-Screens: Exclude off-target effects by comparing activity in wild-type vs. enzyme-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
